Dimethyl(prop-2-en-1-yl)alumane
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Overview
Description
Dimethyl(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by the presence of two methyl groups and a prop-2-en-1-yl group attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(prop-2-en-1-yl)alumane can be synthesized through the reaction of trimethylaluminum with prop-2-en-1-yl halides under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(prop-2-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Scientific Research Applications
Dimethyl(prop-2-en-1-yl)alumane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: this compound is used in the production of polymers and other materials due to its ability to initiate polymerization reactions.
Mechanism of Action
The mechanism by which dimethyl(prop-2-en-1-yl)alumane exerts its effects involves the interaction of its aluminum center with various molecular targets. The compound can form complexes with other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl(prop-2-en-1-yl)alumane include:
Trimethylaluminum: A related organoaluminum compound with three methyl groups attached to the aluminum atom.
Diethylaluminum chloride: An organoaluminum compound with two ethyl groups and a chloride attached to the aluminum atom.
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds. This uniqueness makes it valuable in specific applications where its particular chemical behavior is advantageous.
Properties
CAS No. |
38050-78-1 |
---|---|
Molecular Formula |
C5H11Al |
Molecular Weight |
98.12 g/mol |
IUPAC Name |
dimethyl(prop-2-enyl)alumane |
InChI |
InChI=1S/C3H5.2CH3.Al/c1-3-2;;;/h3H,1-2H2;2*1H3; |
InChI Key |
OJFIQGUQKRNYHN-UHFFFAOYSA-N |
Canonical SMILES |
C[Al](C)CC=C |
Origin of Product |
United States |
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